4-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Description
Properties
IUPAC Name |
4-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S2/c15-9-3-1-4-10(16)8(9)7-11-13(20)17(14(21)22-11)6-2-5-12(18)19/h1,3-4,7H,2,5-6H2,(H,18,19)/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMNGYNXNIPQQD-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antioxidant, antidiabetic, anticancer, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazolidinone core, which is known for its biological significance.
1. Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures lipid peroxidation. The compound demonstrated a notable capacity to inhibit lipid peroxidation, suggesting its potential as an antioxidant agent .
2. Antidiabetic Activity
Thiazolidinones are recognized for their antidiabetic effects. The compound was shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. In vitro studies indicated that it could stimulate glucose uptake in muscle cells and inhibit gluconeogenesis in liver cells, making it a candidate for diabetes management .
3. Anticancer Activity
The anticancer potential of this compound has been explored against various cancer cell lines. Notably:
- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values ranging from 1.58 to 11.73 µM against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
4. Antimicrobial Activity
The antimicrobial properties of the compound were tested against various bacterial strains. Results indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL , showcasing its potential as an antimicrobial agent .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant activity of various thiazolidinone derivatives, the compound demonstrated superior inhibition of lipid peroxidation compared to standard antioxidants like ascorbic acid . This suggests its potential application in preventing oxidative stress-related diseases.
Case Study 2: Anticancer Efficacy
A series of experiments conducted on human cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis at low concentrations. For instance, in MCF-7 cells, an IC50 value of 1.50 µM was recorded, indicating high potency compared to established chemotherapeutic agents like doxorubicin .
Summary Table of Biological Activities
| Biological Activity | Method Used | Results | IC50/MIC Values |
|---|---|---|---|
| Antioxidant | TBARS Assay | Inhibition of lipid peroxidation | EC50: 0.565 mM |
| Antidiabetic | Glucose Uptake Assay | Increased glucose uptake | Not specified |
| Anticancer | Cell Viability Assay | Induction of apoptosis | IC50: 1.58 - 11.73 µM |
| Antimicrobial | MIC Determination | Effective against Gram-positive bacteria | MIC: 15 - 30 µg/mL |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Challenges : Yields decrease with bulky substituents (e.g., tert-butyl in compound 8: 63% vs. 77% for simpler analogues) .
- Computational Insights: Molecular dynamics simulations (e.g., for compound 2 in ) suggest thiazolidinones adopt planar conformations, optimizing interactions with hydrophobic enzyme pockets .
- Biological Potential: Thiazolidinones with extended aromatic systems (e.g., benzodioxole in 3f) show enhanced antibacterial activity, though the target compound’s dichloro group may offer unique selectivity .
Preparation Methods
Chlorination of 2,6-Dichlorotoluene
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Reagents : 2,6-DCT, chlorine gas, phosphorus pentachloride (PCl₅) catalyst.
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Conditions : Reaction at 50–250°C under UV light for 6–8 hours.
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Mechanism : Free-radical chlorination replaces methyl hydrogens with chlorine, yielding 2,6-dichlorobenzyl dichloride .
Hydrolysis to 2,6-Dichlorobenzaldehyde
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Reagents : 2,6-Dichlorobenzyl dichloride, formic acid/acetic acid, zinc chloride.
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Conditions : Reflux at 110°C for 4–6 hours.
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Workup : Neutralization with NaOH, extraction with dichloromethane, and vacuum distillation.
Table 1: Optimization of Hydrolysis Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | Formic acid | 110 | 4 | 89 |
| H₂SO₄ | Acetic acid | 120 | 6 | 76 |
| None | H₂O | 100 | 8 | 52 |
Thiazolidinone Core Formation
The 1,3-thiazolidin-4-one scaffold is constructed via cyclization of thiourea derivatives. Methodologies adapted from PMC8186431 highlight two approaches:
Cyclocondensation of Thiourea and α-Chloroacetic Acid
Alternative Route Using Mercaptoacetic Acid
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Reagents : 2-Aminothiophenol, diethyl oxalate.
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Conditions : Melt reaction at 140°C for 3 hours.
Knoevenagel Condensation for Benzylidene Formation
The (5Z)-5-(2,6-dichlorobenzylidene) group is introduced via base-catalyzed condensation between 2-thioxo-1,3-thiazolidin-4-one and 2,6-dichlorobenzaldehyde. Piperidine or morpholine is typically used to promote enolate formation.
Standard Protocol
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Reagents : 2-Thioxo-1,3-thiazolidin-4-one (1 eq), 2,6-dichlorobenzaldehyde (1.2 eq), piperidine (0.1 eq).
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Solvent : Ethanol or methanol.
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Conditions : Reflux at 80°C for 12 hours.
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Outcome : 5-(2,6-Dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (yield: 68–72%).
Table 2: Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Ethanol | Piperidine | 80 | 72 | 9:1 |
| DMF | Morpholine | 100 | 65 | 7:1 |
| Toluene | None | 110 | 41 | 3:1 |
Introduction of Butanoic Acid Side Chain
The butanoic acid moiety is introduced via N-alkylation of the thiazolidinone nitrogen. Two strategies are prevalent:
Direct Alkylation with 4-Bromobutanoic Acid
Protection/Deprotection Strategy
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Step 1 : Protect butanoic acid as methyl ester using SOCl₂/MeOH.
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Step 2 : Alkylate with methyl 4-bromobutanoate.
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Step 3 : Hydrolyze ester with NaOH/EtOH.
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Overall Yield : 45–50%.
Table 3: Alkylation Efficiency Comparison
| Method | Solvent | Base | Yield (%) |
|---|---|---|---|
| Direct Alkylation | DMF | K₂CO₃ | 62 |
| Protection/Deprotection | Acetonitrile | Et₃N | 50 |
Stereochemical Control and Purification
The (5Z)-configuration is favored by polar aprotic solvents (e.g., DMF) and catalytic piperidine, which stabilize the transition state through enolate resonance. Purification via silica gel chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% isomer purity.
Scalability and Industrial Considerations
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Cost Drivers : 2,6-Dichlorobenzaldehyde accounts for 60% of raw material costs.
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Waste Management : Chlorination byproducts (HCl gas) are neutralized to NaCl, while excess Cl₂ is scrubbed with NaOH to produce NaOCl.
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Throughput : Batch processes yield 5–10 kg/day; continuous flow systems may enhance output .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
